molecular formula C24H21N3O4S B2960585 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide CAS No. 681267-04-9

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2960585
CAS No.: 681267-04-9
M. Wt: 447.51
InChI Key: LERDBZRTZJOQMP-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the field of inflammation and immunology. Its core structure is based on the 5,5-dioxide-4,6-dihydro-2H-thieno[3,4-c]pyrazole scaffold, a chemotype recognized as a key pharmacophore for the development of potent 5-lipoxygenase (5-LOX) inhibitors. The compound is strategically designed by incorporating a 4-methoxyphenyl group at the 2-position and a naphthalen-1-yl acetamide moiety at the 3-position of this central heterocycle, which are intended to optimize binding affinity and selectivity. 5-Lipoxygenase is a critical enzyme in the arachidonic acid pathway, responsible for the production of pro-inflammatory leukotrienes, which are mediators in conditions such as asthma, allergic rhinitis, and atherosclerosis. By potentially inhibiting 5-LOX, this compound serves as a crucial pharmacological tool for researchers to dissect the leukotriene cascade in cellular and animal models of inflammation. Its investigation provides valuable structure-activity relationship (SAR) data that can guide the rational design of next-generation anti-inflammatory therapeutics with a mechanism of action distinct from cyclooxygenase (COX) inhibitors. This product is intended for non-clinical research applications only.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-31-19-11-9-18(10-12-19)27-24(21-14-32(29,30)15-22(21)26-27)25-23(28)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERDBZRTZJOQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the methoxyphenyl and naphthalenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve similar steps but are scaled up and optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and structurally related analogs (Figure 1):

Compound Name / ID Key Substituents Molecular Formula Notable Features Reference
Target Compound 4-Methoxyphenyl, 5,5-dioxido, naphthalen-1-ylacetamide C₂₂H₂₀N₃O₄S₂ Sulfone group enhances polarity; methoxy group may modulate electronic properties
2-(Naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide Propylaminoethyl, no sulfone C₂₂H₂₄N₄O₂S Lacks sulfone; propylamino group introduces basicity and hydrogen-bonding potential
2-(2-Methoxyphenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide 4-Methylphenyl, 2-methoxyphenoxy C₂₁H₂₁N₃O₅S Methoxyphenoxy substituent may alter steric hindrance and π-π stacking interactions
N1-(2-(4-Methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide Pyridin-4-ylmethyl oxalamide, 5,5-dioxido C₂₀H₁₉N₅O₅S Oxalamide linker introduces additional hydrogen-bonding sites
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole C₁₁H₈Cl₂N₂OS Thiazole ring replaces pyrazole; dichlorophenyl enhances hydrophobicity

Key Structural and Functional Insights:

Core Heterocycle: The thieno[3,4-c]pyrazole core in the target compound distinguishes it from thiazole-based analogs (e.g., ), which exhibit different electronic and steric profiles.

Sulfone Group: The 5,5-dioxido moiety in the target compound and increases polarity compared to non-sulfonated analogs (). This modification could improve aqueous solubility and influence target binding via sulfone-oxygen interactions .

Naphthalen-1-ylacetamide (target) versus pyridin-4-ylmethyl oxalamide () shifts lipophilicity and hydrogen-bonding capacity. Naphthalene’s bulk may enhance membrane permeability but reduce solubility .

Synthetic Routes : Analogous compounds (e.g., ) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or amide coupling. The target compound’s synthesis likely employs similar strategies, with sulfonation steps added .

Biological Activity

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. Its molecular formula is C20H18N2O4SC_{20}H_{18}N_{2}O_{4}S and has a molecular weight of 378.43 g/mol. The structure includes a methoxyphenyl group and a naphthalenyl substituent which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC20H18N2O4SC_{20}H_{18}N_{2}O_{4}S
Molecular Weight378.43 g/mol
IUPAC NameThis compound
CAS Number[To be determined]

Anticancer Properties

Research indicates that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant anticancer activity. For instance, thieno[3,4-c]pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Preliminary studies suggest that this compound may target BCR-ABL fusion proteins associated with chronic myeloid leukemia (CML), highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production and reducing oxidative stress markers. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core may engage with enzymes or receptors involved in cancer progression and inflammation. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics.

Case Studies

  • Anticancer Activity : A study evaluated the effects of thieno[3,4-c]pyrazole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against colon carcinoma HCT116 cells .
  • Anti-inflammatory Activity : In another study focused on inflammatory models, the administration of thieno[3,4-c]pyrazole derivatives led to a significant reduction in TNF-alpha levels in treated groups compared to controls .

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